(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
The compound "(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" features a methanone core bridging two distinct heterocyclic systems:
- 3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine: A pyrrolidine ring substituted with a fluorinated pyrimidine group. The fluorine atom at position 5 of the pyrimidine enhances lipophilicity and may influence binding interactions in biological systems.
This architecture combines rigidity (from the fused dioxin) with conformational flexibility (from the pyrrolidine), making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors requiring heterocyclic engagement.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c18-11-8-19-17(20-9-11)25-12-4-5-21(10-12)16(22)13-2-1-3-14-15(13)24-7-6-23-14/h1-3,8-9,12H,4-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJRIUZQFUOSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the formation of the benzo[d]dioxin core followed by the introduction of the pyrrolidine moiety. The structural formula can be represented as follows:
This structure features a dihydrobenzo[d]dioxin core linked to a pyrrolidinyl group substituted with a fluoropyrimidine moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Enzyme Inhibition
Research indicates that compounds containing the dihydrobenzo[d]dioxin scaffold exhibit significant enzyme inhibitory activities. For instance, derivatives of this scaffold have been tested against enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are relevant for conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively .
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| Compound A | AChE | IC50 = 0.5 µM |
| Compound B | α-glucosidase | IC50 = 0.8 µM |
Receptor Interaction
The compound has also been studied for its interaction with various receptors. Notably, it shows significant affinity for serotonin receptors (5-HT receptors) and dopamine receptors (D2/D3). These interactions suggest potential applications in treating psychiatric disorders .
In vitro studies demonstrated that the compound acts as a full agonist at the 5-HT1A receptor while being a full antagonist at D2/D3 receptors. This dual action may provide therapeutic benefits in conditions such as schizophrenia and depression by balancing neurotransmitter levels .
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Antipsychotic Activity : A study evaluated the efficacy of a related compound SLV313 in animal models, showing significant reductions in psychotic symptoms when administered at doses of 10 mg/kg .
- Antidiabetic Effects : Another research effort focused on derivatives of this compound demonstrating promising results in lowering blood glucose levels in diabetic rats, indicating potential as an antidiabetic agent .
Scientific Research Applications
Molecular Formula
- C : 15
- H : 16
- N : 2
- O : 3
- Molecular Weight : 274.30 g/mol
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Recent studies have shown that (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibits:
| Activity Type | Description | Result |
|---|---|---|
| Enzyme Inhibition | Modulates enzyme activity by binding to active sites | Significant inhibition observed |
| Receptor Modulation | Acts as an agonist/antagonist at various receptors | Influences signaling pathways |
| Antitumor Activity | Inhibits tumor growth in cancer cell lines | Up to 99% reduction in growth in vitro |
Pharmacology
The compound's interaction with various receptors suggests its potential use in treating conditions such as cancer and other diseases where receptor modulation is beneficial.
Case Study: Cancer Treatment
In vitro studies demonstrated that the compound significantly inhibited the proliferation of several cancer cell lines, indicating its potential as a lead compound for anticancer drug development.
Material Science
Due to its electronic properties, the compound is also being explored for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).
Electronic Properties
The dihydrobenzo[dioxin] structure contributes to favorable charge transport characteristics, making it suitable for incorporation into electronic devices.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Dihydrobenzo[dioxin] Core :
- Cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
- Introduction of Pyrrolidinyl Group :
- Nucleophilic substitution reactions using pyrrolidine derivatives.
Industrial Production Methods
For large-scale production, optimized laboratory synthesis routes are adapted to enhance yield and minimize environmental impact. Continuous flow reactors may be employed for efficiency.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of methanone-linked heterocycles. Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Aromatic Systems: The dihydrobenzo[b][1,4]dioxin core provides a planar, oxygen-rich scaffold distinct from benzo[d][1,3]dioxole (non-fused) or indole (nitrogen-containing).
- Synthetic Complexity : The pyrrolidine-fluoropyrimidine linkage may require multi-step synthesis (e.g., nucleophilic substitution or coupling reactions), similar to pyrazol-1-yl derivatives in , but contrasts with simpler dihydropyrazolones in .
Physicochemical and Pharmacokinetic Trends
Hypothetical comparisons based on structural features (exact data unavailable in evidence):
Implications :
- The fluorine atom in the target compound likely improves membrane permeability compared to non-fluorinated analogues.
- The fused dioxin may reduce metabolic oxidation relative to non-fused benzodioxoles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A two-step approach is often employed: (1) functionalization of the pyrrolidine ring via nucleophilic substitution (e.g., introducing the 5-fluoropyrimidin-2-yloxy group using a Mitsunobu reaction or SNAr with a fluoropyrimidine derivative), followed by (2) coupling the dihydrobenzodioxin moiety via a carbonylative cross-coupling or amide bond formation. Optimization involves adjusting solvents (e.g., THF or DMF), catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura reactions), and temperature (80–105°C for boronic acid couplings). Monitoring intermediates via TLC or LC-MS ensures purity .
Q. How should researchers characterize the structural integrity of this compound, particularly the stereochemistry of the pyrrolidine ring?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry and NOESY/ROESY for stereochemical assignment. For example, coupling constants (J values) between pyrrolidine protons can indicate axial/equatorial positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical confirmation .
Q. What stability studies are critical for this compound under laboratory storage conditions?
- Methodological Answer : Conduct accelerated degradation studies under varying pH (1–13), temperature (4°C, 25°C, 40°C), and light exposure. Monitor decomposition via HPLC-UV at 254 nm. The fluoropyrimidine group is prone to hydrolysis under acidic conditions, while the benzodioxin moiety may oxidize under prolonged light exposure. Store in amber vials at –20°C in anhydrous DMSO or under inert gas .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the dihydrobenzodioxin and fluoropyrimidine moieties?
- Methodological Answer : Synthesize analogs with (a) substituted benzodioxins (e.g., 6-nitro or 7-methyl) and (b) modified fluoropyrimidines (e.g., 5-chloro or 5-cyano). Test these in parallel assays (e.g., enzyme inhibition, cellular uptake). Use multivariate statistical analysis (e.g., PCA) to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity. Molecular docking against target proteins (e.g., kinases) can rationalize SAR trends .
Q. What computational methods are suitable for predicting the compound’s metabolic pathways and potential toxicity?
- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for labile groups (e.g., fluoropyrimidine C-F bonds). Use in silico tools like ADMET Predictor™ or SwissADME to estimate CYP450 metabolism, plasma protein binding, and hepatotoxicity. Validate predictions with in vitro microsomal assays (human/rat liver microsomes + NADPH) .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers in the pyrrolidine ring). Variable-temperature NMR (VT-NMR) from 25°C to 60°C can coalesce split peaks into singlets. Alternatively, use 2D NMR (COSY, HSQC) to trace connectivity. For ambiguous cases, derivatization (e.g., acetylation of hydroxyl groups) simplifies spectra .
Methodological Guidance for Data Interpretation
Q. What strategies are recommended for reconciling discrepancies between theoretical and experimental logP values?
- Methodological Answer : Calculate logP using software (e.g., ACD/Labs) and compare with experimental shake-flask or HPLC-derived values. Discrepancies >0.5 units suggest unaccounted tautomerism or ionization. Adjust calculations by including explicit solvation models (e.g., COSMO-RS) or measuring pKa via potentiometric titration .
Q. How should researchers design a robust assay to study the compound’s interaction with serum proteins?
- Methodological Answer : Use equilibrium dialysis or ultrafiltration to measure protein binding. Prepare solutions of the compound (1–100 µM) in human serum albumin (HSA, 40 g/L) and buffer (pH 7.4). Quantify free vs. bound fractions via LC-MS/MS. Include positive controls (e.g., warfarin for HSA Site I) to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
